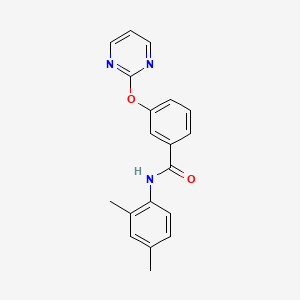

N-(2,4-dimethylphenyl)-3-(2-pyrimidinyloxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-3-(2-pyrimidinyloxy)benzamide, also known as GSK690693, is a small molecule inhibitor of AKT, a protein kinase that plays a critical role in cell growth and survival. AKT is frequently overexpressed in cancer cells, making it an attractive target for cancer therapy.

Scientific Research Applications

Anticonvulsant Activity

N-(2,4-dimethylphenyl)-3-(2-pyrimidinyloxy)benzamide has been compared with other antiepileptic drugs for its anticonvulsant and toxic properties. Studies have shown it to be a potent anticonvulsant in the maximal electroshock seizure (MES) model, demonstrating effectiveness in nontoxic doses across various administration methods. For instance, intraperitoneal administration in mice resulted in significant efficacy compared to phenytoin in the same assay, although it was ineffective in nontoxic doses against other seizure models examined, suggesting a pharmacologic profile similar to phenytoin (Clark, 1988).

Histone Deacetylase Inhibition

The compound has shown potential in the field of cancer research, particularly as a histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, indicating a role in blocking cancer cell proliferation, inducing cell-cycle arrest, and promoting apoptosis. Its oral bioavailability and significant antitumor activity in vivo highlight its promise as an anticancer drug (Zhou et al., 2008).

Polymer Science Applications

In polymer science, derivatives of this compound have been utilized in the synthesis of rigid-rod polyamides and polyimides, offering insights into the material's amorphous nature, solubility in polar aprotic solvents, and excellent thermooxidative stability. These properties are crucial for developing materials with specific thermal and mechanical characteristics (Spiliopoulos et al., 1998).

Herbicide Development

Research into N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a related compound, has demonstrated its herbicidal activity on annual and perennial grasses, offering potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops. This work underscores the chemical's versatility and potential for development into effective herbicidal formulations (Viste et al., 1970).

Anti-Tubercular Applications

The compound has also been explored in the synthesis of novel derivatives for anti-tubercular scaffolds. Such research has led to the development of compounds with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, demonstrating non-cytotoxic nature and effective inhibition of essential enzymes responsible for cell wall synthesis. This indicates potential in the anti-tubercular drug discovery process, showing the compound's broad application in medicinal chemistry (Nimbalkar et al., 2018).

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-13-7-8-17(14(2)11-13)22-18(23)15-5-3-6-16(12-15)24-19-20-9-4-10-21-19/h3-12H,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBYRIIAVSYZNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B5578562.png)

![3-imino-1-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5578589.png)

![4-hydroxy-2-oxo-6-{[2-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5578593.png)

![4-(2-chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5578599.png)

![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5578607.png)

![(3R*,4R*)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-ethylpiperidine-3,4-diol](/img/structure/B5578615.png)

![(1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5578626.png)

![3-{[cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5578635.png)

![7-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5578651.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5578656.png)

![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)